Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13796961
InChI: InChI=1S/3C10H8N2.2BF4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;;;/q;;;2*-1;+2
SMILES: [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]
Molecular Formula: C30H24B2F8N6Ru
Molecular Weight: 743.2 g/mol

Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate

CAS No.:

Cat. No.: VC13796961

Molecular Formula: C30H24B2F8N6Ru

Molecular Weight: 743.2 g/mol

* For research use only. Not for human or veterinary use.

Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate -

Specification

Molecular Formula C30H24B2F8N6Ru
Molecular Weight 743.2 g/mol
IUPAC Name 2-pyridin-2-ylpyridine;ruthenium(2+);ditetrafluoroborate
Standard InChI InChI=1S/3C10H8N2.2BF4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;;;/q;;;2*-1;+2
Standard InChI Key GWPUNVSVEJLECO-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]
Canonical SMILES [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The ruthenium(II) ion in tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate adopts an octahedral geometry, with each 2,2'-bipyridine ligand occupying two coordination sites. The Ru2+\text{Ru}^{2+} center exists in a low-spin electronic configuration, stabilized by strong field ligands, which contributes to its exceptional photostability . The tetrafluoroborate (BF4\text{BF}_4^-) anions serve as non-coordinating counterions, ensuring solubility in polar organic solvents like acetonitrile and dimethylformamide.

The molecular weight of the compound is 743.2 g/mol, as calculated from its empirical formula . Its structural integrity has been confirmed via X-ray crystallography, though 3D conformer generation remains challenging due to the presence of unsupported elements in molecular mechanics force fields .

Spectroscopic Identifiers

  • IUPAC Name: 2-pyridin-2-ylpyridine; ruthenium(2+); ditetrafluoroborate .

  • SMILES: [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]\text{[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]} .

  • InChIKey: GWPUNVSVEJLECO-UHFFFAOYSA-N .

Synthesis and Purification

Synthetic Methodology

A widely adopted synthesis involves the reduction of ruthenium(III) chloride hydrate in ethylene glycol with 2,2'-bipyridine, followed by metathesis with ammonium tetrafluoroborate :

Table 1: Synthesis Protocol for Tris(2,2'-Bipyridine)Ruthenium(II) Tetrafluoroborate

StepProcedureObservations
1400 mg RuCl₃·nH₂O dried at 100°C, suspended in 40 mL ethylene glycol with 800 mg 2,2'-bipyridineBlack suspension forms
2Reflux at 200°C for 3 hoursSolution turns bright red, indicating Ru(II) complex formation
3Cool to <100°C; add 1.5 g NH₄BF₄ dissolved in 7 mL H₂OPrecipitate forms upon cooling
4Cold ethanol wash and Buchner filtrationYields vivid red crystals (theoretical yield: 1.12 g)

This method avoids traditional reductants like sodium hypophosphite, leveraging ethylene glycol’s dual role as solvent and reducing agent . The absence of hypophosphorous acid simplifies purification and reduces byproduct formation.

Crystallization and Yield Optimization

Crystallization is induced by cooling the reaction mixture in a salt-ice bath, enhancing crystal size and purity. The product exhibits strong fluorescence under UV light (365 nm), serving as a qualitative purity indicator .

Optical and Electronic Characteristics

Absorption Spectroscopy

Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate exhibits a metal-to-ligand charge transfer (MLCT) absorption band at 452 nm (ε=14,600cm1M1\varepsilon = 14,600 \, \text{cm}^{-1}\text{M}^{-1}) . This band arises from electronic transitions from the ruthenium center to the π* orbitals of the bipyridine ligands.

Table 2: Key Optical Parameters

ParameterValueConditions
λmax\lambda_{\text{max}} (absorption)452 nmAqueous solution, 25°C
Molar Extinction Coefficient (ε\varepsilon)14,600 cm⁻¹M⁻¹
Fluorescence λemission\lambda_{\text{emission}}610 nmλex=450nm\lambda_{\text{ex}} = 450 \, \text{nm}
Quantum Yield (Φ\Phi)0.042Aqueous solution

Emission Properties

The complex emits at 610 nm with a quantum yield of 0.042, characteristic of its long-lived triplet MLCT state . This weak emission is highly sensitive to molecular oxygen, enabling applications in oxygen sensing.

Biological Interactions and Applications

DNA Binding and Photodynamic Therapy

The planar bipyridine ligands facilitate intercalation into DNA base pairs, disrupting replication and transcription. This interaction, combined with the compound’s photoactivity, has spurred interest in photodynamic therapy, where light-activated Ru(II) complexes generate cytotoxic singlet oxygen.

Electrochemical Sensors

The reversible Ru(II)/Ru(III) redox couple (E1/2+1.3V vs. SCEE_{1/2} \approx +1.3 \, \text{V vs. SCE}) enables use in electrochemical sensors. Functionalization with biomolecules (e.g., antibodies) allows selective detection of analytes like glucose and dopamine.

Comparative Analysis with Analogous Complexes

Table 3: Comparison of Ru(II) Polypyridyl Complexes

CompoundFormulaKey Features
Tris(2,2'-bipyridine)ruthenium(II) chloride[Ru(bpy)3]Cl2[\text{Ru(bpy)}_3]\text{Cl}_2Standard in photovoltaics; ε=13,900cm1M1\varepsilon = 13,900 \, \text{cm}^{-1}\text{M}^{-1}
Tris(1,10-phenanthroline)ruthenium(II) chloride[Ru(phen)3]Cl2[\text{Ru(phen)}_3]\text{Cl}_2Higher quantum yield (Φ=0.058\Phi = 0.058); used in DNA footprinting
Bis(2,2'-bipyridyl)dichlororuthenium(II)[Ru(bpy)2Cl2][\text{Ru(bpy)}_2\text{Cl}_2]Catalytic water oxidation; limited luminescence

Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate distinguishes itself through superior solubility in organic media and stability under electrochemical cycling, making it ideal for optoelectronic devices .

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